Lipophilicity (Δ logP) of 5-Isopentyl-5-propylbarbituric Acid vs. Amobarbital and 5-Methyl Analog
In a direct comparative study, the lipophilic character of 5-(3-methylbutyl)-5-propyl barbituric acid exceeds that of amobarbital (5-ethyl-5-isopentylbarbituric acid) by Δ logP = 0.5, while amobarbital itself exceeds 5-methyl-5-(3-methylbutyl) barbituric acid by the same margin (Δ logP = 0.5) [1]. This places the target compound as the most lipophilic member of this three-compound homologous series. Independently, PubChem-computed XLogP3 values confirm this trend: 2.5 for the target compound vs. 2.1 for amobarbital (Δ = 0.4) [2]. The higher lipophilicity predicts greater membrane permeability and tissue distribution volume, with direct consequences for in vivo pharmacokinetic behavior [1].
| Evidence Dimension | Lipophilicity (logP) – experimental and computed |
|---|---|
| Target Compound Data | XLogP3 = 2.5; Δ logP vs. amobarbital = +0.5 (experimental) [1][2] |
| Comparator Or Baseline | Amobarbital: XLogP3 = 2.1; 5-methyl-5-(3-methylbutyl) barbituric acid: Δ logP = −0.5 relative to amobarbital [1][2] |
| Quantified Difference | Target compound is +0.5 logP units (experimental) and +0.4 XLogP3 units (computed) more lipophilic than amobarbital [1][2] |
| Conditions | Experimental logP determined by reversed-phase chromatographic method; XLogP3 computed by PubChem 3.0 algorithm [1][2] |
Why This Matters
Higher lipophilicity directly governs membrane permeability, blood-brain barrier penetration, and metabolic clearance—critical selection criteria for in vivo pharmacological studies or analytical method development requiring predictable partitioning behavior.
- [1] Lafont O, Talab A, Menager S, Cave C, Miocque M. Influence of lipophilicity on biological oxidation of a 3-methylbutyl side chain in a barbiturate series. European Journal of Medicinal Chemistry. 1988;23(5):427-432. DOI: 10.1016/0223-5234(88)90139-0. View Source
- [2] PubChem Compound Summary, CID 86905 (XLogP3 = 2.5 for target compound); CID 2164 (XLogP3 = 2.1 for amobarbital). National Center for Biotechnology Information. View Source
